2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the reaction of 2-aminopyridines with nitriles in the presence of a catalyst like copper oxide (CuO) or zinc oxide (ZnO) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts the metabolic processes of certain organisms, leading to their death .
Comparison with Similar Compounds
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has similar biological activities but differs in its methylation pattern.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group at the 7-position, which affects its chemical reactivity and biological activity.
Properties
CAS No. |
7637-33-4 |
---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H10N4/c1-5-4-6(2)12-8(9-5)10-7(3)11-12/h4H,1-3H3 |
InChI Key |
SVEMNCNRFMTMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C)C |
Origin of Product |
United States |
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